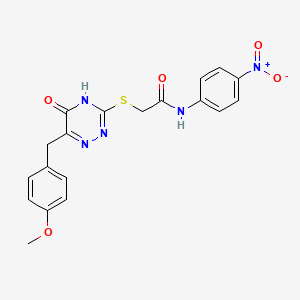

2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

Description

This compound features a 1,2,4-triazin-3-yl core substituted with a 4-methoxybenzyl group at position 6 and a thio-linked acetamide moiety at position 3. The acetamide nitrogen is further bonded to a 4-nitrophenyl group. Key structural attributes include:

- 4-Methoxybenzyl substituent: Introduces electron-donating methoxy effects, likely enhancing solubility and influencing π-π stacking in crystalline states.

- 4-Nitrophenylacetamide: The nitro group (electron-withdrawing) may stabilize the molecule’s electronic configuration and participate in intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

While direct biological or physicochemical data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives used in heterocyclic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O5S/c1-29-15-8-2-12(3-9-15)10-16-18(26)21-19(23-22-16)30-11-17(25)20-13-4-6-14(7-5-13)24(27)28/h2-9H,10-11H2,1H3,(H,20,25)(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVQLLMFRWIAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a novel derivative of 1,2,4-triazine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 396.5 g/mol

- CAS Number : 898624-12-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 1,2,4-triazine derivatives. The key steps include:

- Formation of the triazine ring through cyclization reactions.

- Thioether formation , where a thiol group is introduced to enhance biological activity.

- Acetamide linkage , which is crucial for the pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been tested against various pathogenic bacteria and has shown promising results:

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against strains like Escherichia coli and Staphylococcus aureus.

- Comparative studies reveal that derivatives with electron-withdrawing groups exhibit enhanced antibacterial activity due to improved interactions with bacterial cell walls .

Antitubercular Activity

The compound has also demonstrated antitubercular activity:

- It was evaluated against Mycobacterium smegmatis, showing an MIC comparable to standard treatments like Rifampicin.

- The presence of specific substituents on the aromatic rings significantly influenced its potency .

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in bacterial metabolism:

- Leucyl-tRNA Synthetase Inhibition : The compound exhibits high inhibitory effects on leucyl-tRNA synthetase, crucial for protein synthesis in bacteria .

- Alkaline Phosphatase Inhibition : Studies suggest that it may also inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which could relate to its antiproliferative effects .

Case Studies

- Antibacterial Efficacy : A study comparing various triazine derivatives found that those with substituted phenyl groups showed a marked increase in antibacterial activity compared to their unsubstituted counterparts .

- Antitubercular Assessment : In vitro tests against M. smegmatis revealed that compounds with methoxy and nitro groups had lower MIC values than others, indicating a structure-activity relationship that favors these substituents for enhanced efficacy .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The triazine derivatives have been reported to exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide | Antibacterial | 0.5–1 μM |

This compound's structure allows it to interact with bacterial cell walls or inhibit essential enzymes, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. It has demonstrated cytotoxic effects, which may be attributed to its ability to induce apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 8 |

The mechanism of action is thought to involve the inhibition of cell proliferation and the induction of programmed cell death pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Preclinical studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce swelling in animal models of inflammation.

| Inflammatory Model | Effect |

|---|---|

| Carrageenan-induced paw edema | Significant reduction in edema at doses of 20 mg/kg |

These findings suggest that the compound could be useful in developing treatments for inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by Yang et al. evaluated several triazine derivatives for their antibacterial properties. The results indicated that compounds similar to 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide exhibited superior activity compared to traditional antibiotics like gentamicin .

Case Study 2: Cancer Cell Line Testing

Research published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of various triazine derivatives on human cancer cell lines. The findings revealed that this specific compound significantly inhibited the growth of MCF-7 and HeLa cells, showcasing its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analog 1: 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4)

- Key Differences: Substituents: Methyl group at position 6 (vs. 4-methoxybenzyl in the target compound) and 2,4-dimethylphenylacetamide (vs. 4-nitrophenyl). Biological Implications: Methyl and dimethyl groups may enhance lipophilicity, favoring membrane permeability in drug-like molecules.

Structural Analog 2: N-(4-Nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

- Key Differences: Core Heterocycle: Thiazolidinone ring (vs. triazinone in the target compound). Tautomerism: This analog exists as a 1:1 tautomeric mixture in solution due to the thiazolidinone-imino equilibrium, a feature absent in the triazinone-based target compound.

Structural Analog 3: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Key Differences: Substituents: Chloro and methylsulfonyl groups (vs. methoxybenzyl and triazinone in the target compound). Crystallography: The nitro group in this compound induces twisted conformations and head-to-tail intermolecular hydrogen bonding, a pattern that may also occur in the target compound due to its 4-nitrophenyl group.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide?

- Methodological Answer : The synthesis typically involves coupling a 1,2,4-triazinone precursor with a thioacetamide derivative. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in glacial acetic acid for 2 hours, monitored by TLC. Post-reaction, the product is isolated via filtration, washed with water/ethanol, and recrystallized from a suitable solvent . Modifications to the triazine or acetamide moieties (e.g., methoxybenzyl or nitrophenyl groups) require careful selection of reagents and reaction conditions to avoid side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the methoxybenzyl, triazinone, and nitrophenyl groups. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thioamide (C=S). High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity is assessed using HPLC or TLC with UV visualization .

Q. What safety precautions are required during handling?

- Methodological Answer : Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Avoid inhalation or skin contact; work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from ignition sources. Refer to Safety Data Sheets (SDS) for specific hazard codes (e.g., P210 for flammability) .

Advanced Research Questions

Q. How can the reaction yield be optimized during synthesis?

- Methodological Answer : Yield optimization requires adjusting reaction parameters systematically. For example:

- Temperature : Reflux conditions (e.g., 100–110°C) enhance reactivity but must avoid decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, acetic acid) improve solubility of intermediates.

- Catalyst : Use Lewis acids (e.g., Al₂O₃) to accelerate cyclization steps .

Design of Experiments (DoE) approaches, such as factorial designs, can identify critical variables and interactions .

Q. What strategies resolve contradictions in biological activity data for structural analogs?

- Methodological Answer : Discrepancies may arise from variations in substituents (e.g., methoxy vs. ethoxy groups) or assay conditions. To address this:

- SAR Studies : Compare analogs with systematic substitutions (e.g., 4-methoxybenzyl vs. 4-ethoxyphenyl) to isolate pharmacophore contributions .

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Validate results via dose-response curves and statistical analysis (e.g., ANOVA) .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

- Methodological Answer : Employ tools like Schrödinger’s QikProp or SwissADME to estimate:

- LogP : Predict lipophilicity (target range: 2–5 for oral bioavailability).

- Metabolic Stability : Identify cytochrome P450 (CYP) enzyme interactions.

- Solubility : Adjust substituents (e.g., nitro groups) to enhance aqueous solubility. Molecular dynamics simulations can further assess binding affinity to target proteins (e.g., antimicrobial enzymes) .

Q. What methodologies validate the mechanism of action in antimicrobial studies?

- Methodological Answer : Combine in vitro and in silico approaches:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., dihydrofolate reductase).

- Molecular Docking : Use AutoDock Vina to model interactions between the triazinone core and active sites.

- Resistance Studies : Serial passage experiments under sub-inhibitory concentrations detect mutation-driven resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.